Cas no 1566729-16-5 (3-cyclobutoxy-5-methylaniline)

3-cyclobutoxy-5-methylaniline 化学的及び物理的性質
名前と識別子
-
- 3-cyclobutoxy-5-methylaniline
- EN300-1295883
- 1566729-16-5
-
- インチ: 1S/C11H15NO/c1-8-5-9(12)7-11(6-8)13-10-3-2-4-10/h5-7,10H,2-4,12H2,1H3
- InChIKey: BLJOEDBTQBSSQN-UHFFFAOYSA-N
- SMILES: O(C1C=C(C=C(C)C=1)N)C1CCC1
計算された属性
- 精确分子量: 177.115364102g/mol
- 同位素质量: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 35.2Ų
3-cyclobutoxy-5-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295883-5.0g |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1295883-0.5g |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 0.5g |
$1165.0 | 2023-05-26 | ||
Enamine | EN300-1295883-1.0g |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1295883-10.0g |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1295883-5000mg |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1295883-100mg |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1295883-2500mg |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 2500mg |
$1931.0 | 2023-09-30 | ||
Enamine | EN300-1295883-500mg |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1295883-0.25g |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 0.25g |
$1117.0 | 2023-05-26 | ||
Enamine | EN300-1295883-0.05g |
3-cyclobutoxy-5-methylaniline |
1566729-16-5 | 0.05g |
$1020.0 | 2023-05-26 |
3-cyclobutoxy-5-methylaniline 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
3-cyclobutoxy-5-methylanilineに関する追加情報
Introduction to 3-cyclobutoxy-5-methylaniline (CAS No. 1566729-16-5) and Its Emerging Applications in Chemical Biology
3-cyclobutoxy-5-methylaniline, identified by the chemical identifier CAS No. 1566729-16-5, is a heterocyclic aromatic amine that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the class of anilines, which are widely recognized for their role as intermediates in pharmaceutical synthesis and as key structural motifs in bioactive molecules. The presence of both a cyclobutyl group and a methyl substituent in the aromatic ring imparts distinct electronic and steric characteristics, making it a versatile scaffold for drug discovery.
The 3-cyclobutoxy-5-methylaniline structure exhibits a balance between lipophilicity and polarity, which is often critical for membrane permeability and binding affinity to biological targets. This balance has been explored in recent studies aiming to develop novel therapeutic agents with improved pharmacokinetic profiles. The cyclobutyl moiety, in particular, has been shown to enhance metabolic stability while maintaining sufficient flexibility for optimal binding interactions.
In recent years, there has been growing interest in leveraging computational chemistry and molecular modeling to predict the biological activity of 3-cyclobutoxy-5-methylaniline derivatives. Advanced techniques such as quantum mechanical calculations and docking studies have revealed that this compound exhibits promising interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary computational analyses suggest that derivatives of 3-cyclobutoxy-5-methylaniline may exhibit inhibitory effects on certain kinases, making them potential candidates for further development as antineoplastic agents.
Experimental validation of these computational findings has been conducted through high-throughput screening (HTS) campaigns, where libraries of 3-cyclobutoxy-5-methylaniline analogs have been tested for their ability to modulate biological targets. Some of these derivatives have shown encouraging results in preclinical models, particularly in the context of inflammation and pain management. The cyclobutyl group's ability to stabilize the molecule against enzymatic degradation has been particularly noteworthy, suggesting its utility in designing long-acting pharmaceuticals.
The synthesis of 3-cyclobutoxy-5-methylaniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled more efficient routes to this compound. These advancements not only facilitate large-scale production but also allow for rapid diversification of the molecular structure through combinatorial chemistry approaches.
The potential applications of 3-cyclobutoxy-5-methylaniline extend beyond traditional pharmaceuticals into the realm of agrochemicals and specialty chemicals. Its structural framework can be modified to enhance its efficacy as a pesticide or herbicide, targeting specific enzymes or receptors in pests while minimizing environmental impact. Additionally, its role as an intermediate in the synthesis of dyes and polymers has been explored, highlighting its versatility across multiple industries.
From a regulatory perspective, 3-cyclobutoxy-5-methylaniline (CAS No. 1566729-16-5) is subject to standard safety assessments to ensure its handling is safe for researchers and industrial workers. While it does not fall under any restricted categories such as hazardous or controlled substances, proper protocols must be followed during synthesis and handling to mitigate any potential risks associated with organic chemical reagents.
Future research directions for 3-cyclobutoxy-5-methylaniline include exploring its role in medicinal chemistry through structure-activity relationship (SAR) studies. By systematically modifying substituents on the aromatic ring or the cyclobutyl group, researchers aim to uncover novel bioactivities that could lead to breakthroughs in treating neurological disorders or infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.
The growing body of literature on 3-cyclobutoxy-5-methylaniline underscores its significance as a building block in synthetic chemistry and drug discovery. As our understanding of its properties evolves, so too will its applications across various scientific disciplines. The compound's unique combination of structural features makes it a valuable asset for chemists seeking to develop next-generation therapeutics with improved efficacy and safety profiles.
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